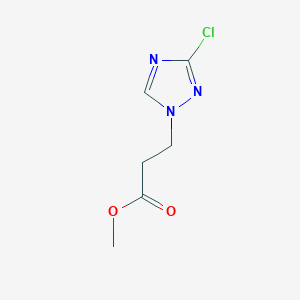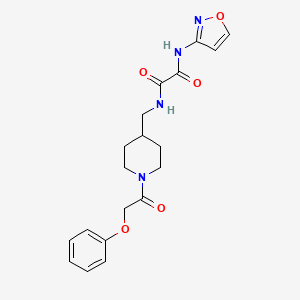
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride, also known as DMAB, is a chemical compound that has gained significant attention in the field of scientific research. DMAB is a benzodiazepine derivative and has been found to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity
Research on benzodiazole derivatives and similar compounds focuses on generating structurally diverse libraries through various chemical reactions. For example, studies have demonstrated the synthesis of a wide range of compounds via alkylation and ring closure reactions, yielding derivatives with potential applications in materials science, pharmacology, and as intermediates in organic synthesis. These methodologies allow for the creation of dithiocarbamates, thioethers, pyrazolines, pyridines, benzodiazepines, and other heterocyclic compounds, indicating the versatility of these chemical frameworks in generating new materials and drugs (Roman, 2013).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effects, showing significant potential in protecting metals against corrosion in acidic environments. These studies reveal the effectiveness of such compounds in forming protective layers on metal surfaces, thereby reducing corrosion rates. This application is crucial in industries where metal longevity and integrity are essential, such as in pipelines and structural materials (Hu et al., 2016).
Polymer Modification and Medical Applications
Research has also explored the modification of polymers through condensation reactions with various amines, including benzodiazole derivatives. Such modifications have led to polymers with enhanced properties, including increased thermal stability and improved biological activity, making them suitable for medical applications like drug delivery systems and tissue engineering (Aly et al., 2015).
Antimicrobial and Antitumor Activities
Compounds structurally related to benzodiazoles have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies highlight the potential of such derivatives in developing new therapeutic agents. The diverse chemical structures allow for targeted modifications to enhance biological activity against specific pathogens or cancer cell lines, offering pathways for new drug development (Asiri & Khan, 2010).
Optical and Electronic Properties
The synthesis of antipyrine derivatives and their analysis for optical properties have opened avenues for their application in optoelectronic devices. These studies contribute to the understanding of how structural modifications can influence the electronic and optical behavior of materials, which is essential for designing better electronic components, photovoltaic cells, and optical sensors (El-Ghamaz et al., 2017).
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
It is known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
1-amino-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8-3-11-12(4-9(8)2)15(7-14-11)6-10(16)5-13;;/h3-4,7,10,16H,5-6,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFIKCQOEXVERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2996723.png)




![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)




![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)
![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)